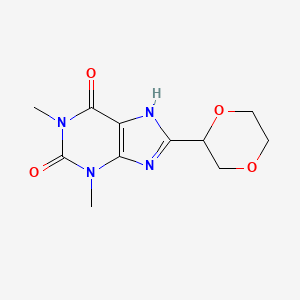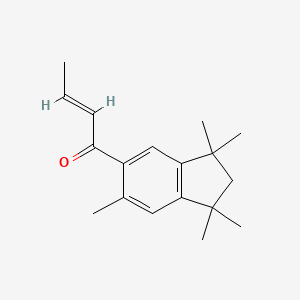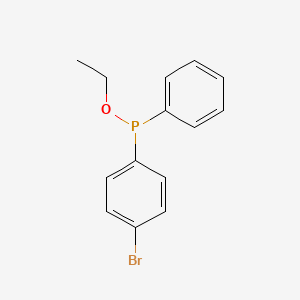
1,3,2-Diazaborolidine-2-carbonitrile, 1,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Diazaborolidine-2-carbonitrile, 1,3-dimethyl- is an organoboron compound with the molecular formula C5H9BN2. This compound is part of the diazaborolidine family, which is characterized by a five-membered ring containing both nitrogen and boron atoms. The presence of boron in the ring structure imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-diazaborolidine-2-carbonitrile, 1,3-dimethyl- typically involves the reaction of a boron-containing precursor with a nitrogen-containing compound. One common method involves the reaction of dimethylamine with a boron-containing reagent such as boron trichloride or boron tribromide. The reaction is usually carried out in an inert atmosphere to prevent the oxidation of the boron compound. The reaction mixture is then heated to facilitate the formation of the diazaborolidine ring.
Industrial Production Methods
Industrial production of 1,3,2-diazaborolidine-2-carbonitrile, 1,3-dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,2-Diazaborolidine-2-carbonitrile, 1,3-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-containing oxides.
Reduction: Reduction reactions can convert the compound into different boron-nitrogen compounds.
Substitution: The compound can undergo substitution reactions where one or more atoms in the ring are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are usually performed under an inert atmosphere.
Substitution: Substitution reactions often involve halogenating agents such as chlorine or bromine. The reactions are carried out in the presence of a catalyst to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce boron oxides, while reduction reactions can yield various boron-nitrogen compounds. Substitution reactions can result in the formation of halogenated diazaborolidine derivatives.
Applications De Recherche Scientifique
1,3,2-Diazaborolidine-2-carbonitrile, 1,3-dimethyl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of boron-nitrogen bonds. It is also used in the synthesis of other boron-containing compounds.
Biology: The compound has potential applications in the development of boron-based drugs and therapeutic agents. Its unique chemical properties make it a candidate for use in drug delivery systems.
Medicine: Research is ongoing to explore the use of 1,3,2-diazaborolidine-2-carbonitrile, 1,3-dimethyl- in the treatment of various diseases. Its ability to form stable complexes with biological molecules makes it a promising candidate for medical applications.
Industry: The compound is used in the production of advanced materials, including polymers and ceramics. Its unique properties make it valuable in the development of new materials with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of 1,3,2-diazaborolidine-2-carbonitrile, 1,3-dimethyl- involves its interaction with various molecular targets and pathways. The compound can form stable complexes with biological molecules, which can modulate their activity. For example, the compound can interact with enzymes and inhibit their activity, leading to changes in cellular processes. The boron atom in the compound plays a crucial role in its mechanism of action, as it can form stable bonds with other atoms and molecules.
Comparaison Avec Des Composés Similaires
1,3,2-Diazaborolidine-2-carbonitrile, 1,3-dimethyl- can be compared with other similar compounds, such as:
1,3,2-Diazaborolidine, 1,3-dimethyl-: This compound has a similar structure but lacks the carbonitrile group. It has different chemical properties and reactivity.
1,3,2-Benzodiazaborole: This compound contains a benzene ring fused to the diazaborolidine ring. It has different electronic properties and applications.
1,3,2-Diazaborol-2-yl: This compound has a similar ring structure but different substituents. It has unique chemical properties and reactivity.
The uniqueness of 1,3,2-diazaborolidine-2-carbonitrile, 1,3-dimethyl- lies in its specific combination of boron, nitrogen, and carbonitrile groups, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
65265-89-6 |
|---|---|
Formule moléculaire |
C5H10BN3 |
Poids moléculaire |
122.97 g/mol |
Nom IUPAC |
1,3-dimethyl-1,3,2-diazaborolidine-2-carbonitrile |
InChI |
InChI=1S/C5H10BN3/c1-8-3-4-9(2)6(8)5-7/h3-4H2,1-2H3 |
Clé InChI |
QBYYHZJLIVMZLF-UHFFFAOYSA-N |
SMILES canonique |
B1(N(CCN1C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


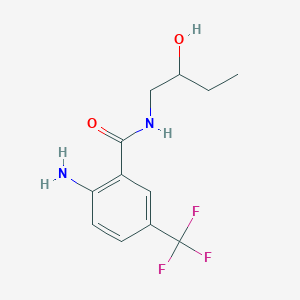
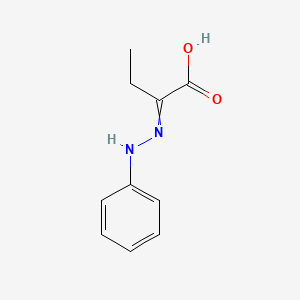
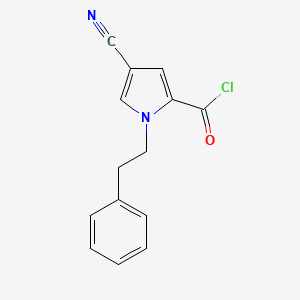
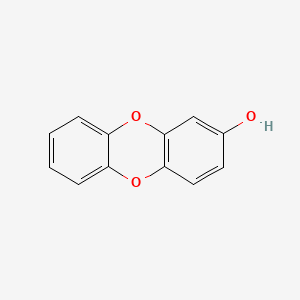

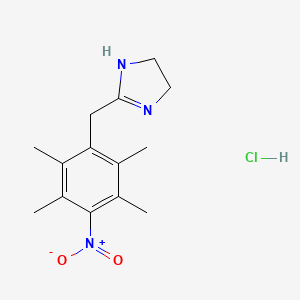
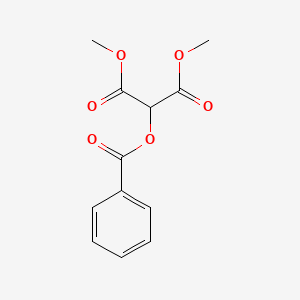
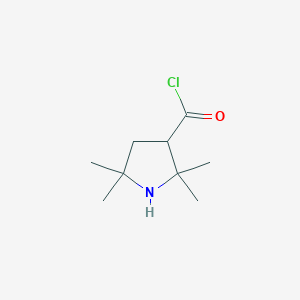
![1-[(Diethoxyphosphoryl)sulfanyl]aziridine](/img/structure/B14472966.png)
